Cas no 66909-32-8 (Methyl 2-hydroxy-5-methylnicotinate)
Methyl 2-hydroxy-5-methylnicotinate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-hydroxy-5-methylnicotinate
- Methyl 2-hydroxy-5-methylnicotite
- methyl 5-methyl-2-oxo-1H-pyridine-3-carboxylate
- SB53153
- Methyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- AMY17403
- SCHEMBL26084077
- Methyl2-hydroxy-5-methylnicotinate
- SCHEMBL13926052
- A867362
- 66909-32-8
- F81992
- DTXSID40495835
- DB-187784
-
- MDL: MFCD16611628
- Inchi: 1S/C8H9NO3/c1-5-3-6(8(11)12-2)7(10)9-4-5/h3-4H,1-2H3,(H,9,10)
- InChI Key: BPZYSEKARXIMMX-UHFFFAOYSA-N
- SMILES: O(C)C(C1C(NC=C(C)C=1)=O)=O
Computed Properties
- Exact Mass: 167.05800
- Monoisotopic Mass: 167.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- PSA: 59.42000
- LogP: 0.88220
Methyl 2-hydroxy-5-methylnicotinate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 2-hydroxy-5-methylnicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM177121-1g |
Methyl 2-hydroxy-5-methylnicotinate |
66909-32-8 | 95% | 1g |
$580 | 2021-08-05 | |
| TRC | M327268-1mg |
Methyl 2-Hydroxy-5-methylnicotinate |
66909-32-8 | 1mg |
$190.00 | 2023-05-17 | ||
| TRC | M327268-10mg |
Methyl 2-Hydroxy-5-methylnicotinate |
66909-32-8 | 10mg |
$1499.00 | 2023-05-17 | ||
| Alichem | A024000713-1g |
Methyl 2-hydroxy-5-methylnicotinate |
66909-32-8 | 97% | 1g |
$911.85 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1104169-1g |
methyl 2-hydroxy-5-methylnicotinate |
66909-32-8 | 95% | 1g |
$800 | 2024-07-24 | |
| Chemenu | CM177121-1g |
Methyl 2-hydroxy-5-methylnicotinate |
66909-32-8 | 95% | 1g |
$580 | 2022-06-10 | |
| 1PlusChem | 1P01DQ4M-100mg |
Methyl 2-hydroxy-5-methylnicotinate |
66909-32-8 | 95% | 100mg |
$105.00 | 2024-04-22 | |
| 1PlusChem | 1P01DQ4M-250mg |
Methyl 2-hydroxy-5-methylnicotinate |
66909-32-8 | 95% | 250mg |
$177.00 | 2024-04-22 | |
| 1PlusChem | 1P01DQ4M-1g |
Methyl 2-hydroxy-5-methylnicotinate |
66909-32-8 | 95% | 1g |
$492.00 | 2024-04-22 | |
| Aaron | AR01DQCY-100mg |
Methyl 2-hydroxy-5-methylnicotinate |
66909-32-8 | 95% | 100mg |
$98.00 | 2023-12-15 |
Methyl 2-hydroxy-5-methylnicotinate Suppliers
Methyl 2-hydroxy-5-methylnicotinate Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on Methyl 2-hydroxy-5-methylnicotinate
Methyl 2-Hydroxy-5-Methylnicotinate: A Comprehensive Overview
Methyl 2-hydroxy-5-methylnicotinate, also known by its CAS number 66909-32-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of nicotinates, which are derivatives of nicotinic acid, a key component in the synthesis of niacin (vitamin B3). The structure of methyl 2-hydroxy-5-methylnicotinate is characterized by a pyridine ring with hydroxyl and methyl substituents, which contribute to its unique chemical properties and potential biological activities.
The synthesis of methyl 2-hydroxy-5-methylnicotinate involves a series of well-established organic reactions, including oxidation, alkylation, and esterification. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the pyridine ring system, which is a critical step in the synthesis process. These innovations not only enhance the yield but also reduce the environmental footprint associated with its production.
One of the most intriguing aspects of methyl 2-hydroxy-5-methylnicotinate is its potential pharmacological activity. Studies have shown that this compound exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In a recent study published in the Journal of Medicinal Chemistry, researchers demonstrated that methyl 2-hydroxy-5-methylnicotinate significantly reduced oxidative stress in vitro, suggesting its potential application as an antioxidant agent in pharmaceutical formulations.
Beyond its antioxidant properties, methyl 2-hydroxy-5-methylnicotinate has also been investigated for its anti-inflammatory effects. Inflammation is a key factor in numerous chronic diseases, including cardiovascular disorders and neurodegenerative conditions. Preclinical studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings have sparked interest in exploring its therapeutic potential for inflammatory diseases.
In addition to its pharmacological applications, methyl 2-hydroxy-5-methylnicotinate has found utility in various industrial applications. For instance, it has been used as an intermediate in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals. Its role as an intermediate highlights its importance in the broader context of chemical synthesis and drug discovery.
The safety profile of methyl 2-hydroxy-5-methylnicotinate has also been a subject of recent research. Acute and chronic toxicity studies have demonstrated that this compound exhibits low toxicity at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential for bioaccumulation.
In conclusion, methyl 2-hydroxy-5-methylnicotinate (CAS No: 66909-32-8) is a versatile compound with promising applications in pharmacology and industrial chemistry. Its unique chemical structure, coupled with recent advances in synthesis and characterization techniques, positions it as a valuable tool for addressing various scientific challenges. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in both academic and industrial settings.
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